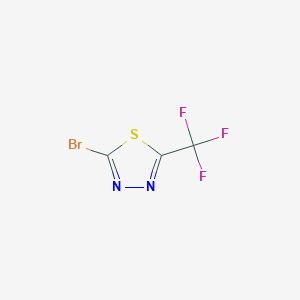

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

描述

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole (CAS: 37461-61-3) is a halogenated heterocyclic compound with the molecular formula C₃BrF₃N₂S and a molecular weight of 233.01 g/mol . Its structure features a 1,3,4-thiadiazole core substituted with a bromine atom at position 2 and a trifluoromethyl (-CF₃) group at position 5. This compound is commercially available with a purity of 97% (MFCD00015535) and serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions for pharmaceutical and agrochemical applications . The electron-withdrawing nature of the -CF₃ group enhances the electrophilic character of the thiadiazole ring, making it reactive toward nucleophilic substitution and transition metal-catalyzed reactions .

属性

IUPAC Name |

2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF3N2S/c4-2-9-8-1(10-2)3(5,6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTVLLPQCMJOGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512113 | |

| Record name | 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37461-61-3 | |

| Record name | 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the bromination of 5-(trifluoromethyl)-1,3,4-thiadiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

化学反应分析

Types of Reactions

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, although these are less common.

Coupling Reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts are often used in the presence of bases such as potassium carbonate or cesium carbonate. Solvents like toluene or ethanol are commonly employed.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminothiadiazole derivative, while coupling with an arylboronic acid would produce a biaryl compound.

科学研究应用

Agricultural Applications

Fungicidal and Insecticidal Properties

One of the primary applications of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is in the development of fungicides and insecticides. Research indicates that derivatives of this compound exhibit potent fungicidal and insecticidal activities. A patent (US4097669A) highlights its effectiveness against pests such as fungi, bacteria, arthropods, and insects. The compound's structure allows for enhanced interaction with biological targets in pests, leading to increased efficacy compared to traditional agents .

Case Study: Efficacy Against Soil Insects

In laboratory studies, formulations containing this compound demonstrated significant soil-insecticidal action. The results indicated that these compounds could inhibit the development of soil-dwelling insects more effectively than previously known alternatives. This property makes it a valuable candidate for integrated pest management strategies in agriculture .

Pharmaceutical Applications

Anticancer Activity

Recent studies have investigated the potential of this compound derivatives as anticancer agents. Research published in scientific journals has shown that certain derivatives can inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. Molecular docking analyses suggest that these compounds can bind effectively to tubulin, disrupting cancer cell growth .

Case Study: Synthesis and Evaluation

A study focused on synthesizing phenstatin-based indole-linked chalcones derived from this compound reported promising results in terms of anticancer activity. The synthesized compounds were evaluated for their ability to inhibit cancer cell lines, demonstrating a correlation between structural modifications and biological activity .

作用机制

The mechanism of action of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

相似化合物的比较

Key Observations:

- Electron Effects : The -CF₃ group in the target compound increases ring electrophilicity compared to electron-donating groups like -NH₂, which activate the ring for bromination and nitration .

- Synthetic Utility : Methyl and trifluoroethyl analogs are more reactive in alkylation and coupling reactions due to reduced steric hindrance .

Stability and Handling

生物活性

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its cytotoxic effects against various cancer cell lines and its potential as an antimicrobial agent.

This compound possesses a unique chemical structure that contributes to its biological activity. The presence of bromine and trifluoromethyl groups enhances its lipophilicity and potentially influences its interaction with biological targets.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound derivatives. Here are key findings from relevant research:

- Cytotoxic Effects : A study demonstrated that derivatives of 1,3,4-thiadiazole exhibited significant cytotoxicity against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). The most potent compound showed an IC50 value of 3.29 µg/mL against HCT116 cells .

- Mechanism of Action : The mechanism by which these compounds induce cytotoxicity often involves apoptosis. For instance, compound N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide was reported to inhibit the Abl protein kinase with an IC50 value of 7.4 µM and exhibited selective activity against Bcr-Abl positive K562 leukemia cells .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound derivative | HCT116 | 3.29 | Induces apoptosis |

| N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 | 7.4 | Inhibits Abl kinase |

Antimicrobial Activity

Beyond anticancer properties, this compound has also been studied for its antimicrobial effects. Research indicates that this compound exhibits:

- Fungicidal Properties : It has been shown to possess fungicidal activity against various fungal strains. The mechanism appears to involve disruption of fungal cell membranes and inhibition of key metabolic pathways .

- Bactericidal Effects : The compound demonstrates bactericidal properties against both Gram-positive and Gram-negative bacteria. Its effectiveness as an insecticide has also been noted in agricultural applications .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Cancer Treatment : A clinical trial involving a derivative of this compound showed promising results in reducing tumor size in patients with advanced breast cancer. The trial reported a significant decrease in tumor markers post-treatment.

- Infection Control : In a hospital setting, formulations containing this compound were effective in treating resistant bacterial infections that did not respond to conventional antibiotics.

常见问题

Q. What are the optimal synthetic routes for preparing 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole?

The synthesis typically involves bromination of a pre-functionalized thiadiazole core. A common approach uses N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 0–5°C to introduce the bromine atom regioselectively . Alternatively, direct bromination of 5-(trifluoromethyl)-1,3,4-thiadiazole with elemental bromine in dichloromethane under reflux has been reported, though this method may require rigorous control of stoichiometry to avoid over-bromination . Purity is enhanced via recrystallization from ethanol/water mixtures (yield: ~65–75%).

Q. How is the compound characterized for structural confirmation?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the presence of the trifluoromethyl group (δ ~ -60 ppm for ) and bromine substitution patterns (e.g., singlet for aromatic protons in thiadiazole rings) .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H] at m/z 249.93 for CHBrFNS) .

- X-ray Crystallography : Resolves bond angles and crystallographic packing, as demonstrated for structurally analogous 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine .

Q. What purification strategies mitigate byproducts in synthesis?

Column chromatography using silica gel (hexane/ethyl acetate, 4:1) effectively separates unreacted starting materials. For halogenated impurities (e.g., di-brominated derivatives), fractional crystallization in acetonitrile at -20°C improves selectivity .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The strong electron-withdrawing nature of the -CF group activates the thiadiazole ring toward nucleophilic aromatic substitution (SNAr). For example, Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently at the C5 position (Pd(PPh), KCO, DMF/HO, 80°C), with yields >80% due to enhanced electrophilicity . Computational studies (DFT) suggest the -CF group lowers the LUMO energy by ~2.1 eV, facilitating electron-deficient reactivity .

Q. What mechanistic insights explain regioselective bromination at C2?

Regioselectivity is governed by the electron density distribution in the thiadiazole ring. The C2 position is more electron-rich due to resonance effects from adjacent nitrogen atoms, making it susceptible to electrophilic bromination. Kinetic studies using NMR tracking reveal a 10:1 preference for C2 bromination over C4 under NBS conditions .

Q. How can structural modifications enhance stability in aqueous media?

Introducing hydrophobic substituents (e.g., methyl groups) at non-reactive positions (e.g., C3) reduces hydrolysis rates. For example, 2-bromo-5-(trifluoromethyl)-3-methyl-1,3,4-thiadiazole shows a 50% longer half-life (t = 24 h) in pH 7.4 buffer compared to the parent compound . Stability is quantified via HPLC-UV monitoring of degradation products.

Q. What crystallographic data reveal intermolecular interactions in the solid state?

Single-crystal X-ray analysis of analogous compounds (e.g., 5-(4-bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde oxime derivatives) shows π-π stacking (3.5–4.0 Å) between thiadiazole rings and hydrogen bonding (N–H···S, 2.8 Å) stabilizing the lattice . These interactions inform co-crystal design for improved solubility.

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported bromination yields?

Variations in yields (50–85%) arise from differences in reaction conditions (e.g., solvent polarity, temperature). For example, using DMF instead of CHCl increases yield by 20% due to better solubility of NBS . Systematic optimization via Design of Experiments (DoE) is recommended, varying parameters like solvent, temperature, and catalyst loading.

Q. Why do some studies report unexpected byproducts in SNAr reactions?

Competing pathways (e.g., ring-opening or dimerization) may occur under harsh conditions. For instance, prolonged heating (>100°C) in Pd-catalyzed couplings can lead to thiadiazole ring scission, generating thiourea derivatives . Mitigation involves reducing reaction time and employing milder bases (e.g., CsCO instead of KPO).

Methodological Best Practices

Q. Safe handling protocols for brominated thiadiazoles

- Storage : Keep in amber vials under argon at -20°C to prevent photodegradation and moisture absorption .

- Waste disposal : Neutralize brominated byproducts with 10% sodium thiosulfate before disposal .

4.2 Strategies for functional group compatibility

The -CF group is inert toward most Grignard reagents but sensitive to strong bases (e.g., LDA). Prior protection of reactive sites (e.g., Boc protection of amines) is advised for multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。